molecular formula C10H10N2 B107616 4-Aminoquinaldine CAS No. 6628-04-2

4-Aminoquinaldine

Cat. No. B107616
CAS RN: 6628-04-2
M. Wt: 158.2 g/mol
InChI Key: COCFIBRMFPWUDW-UHFFFAOYSA-N
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Description

4-Aminoquinaldine, also known as 4-amino-2-methylquinoline, is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. It serves as a building block for the synthesis of drug-like molecules and has been explored for its cytotoxic effects against cancer cell lines, as well as its use in the synthesis of polymers with interesting optical and electrical properties .

Synthesis Analysis

The synthesis of 4-aminoquinoline derivatives, including 4-aminoquinaldine, has been achieved through different methods. One approach involves the aza hetero-Diels-Alder reaction using 2H-indazole as a diene partner, which allows for the formation of highly substituted 4-aminoquinolines. This method is notable for its atom economy and the use of readily available starting materials under mild conditions . Another synthesis route involves the reaction of 4-chloro-7-substituted-quinolines with mono/dialkyl amines, leading to a series of 4-aminoquinoline derivatives . Additionally, 4-aminoquinaldine has been used to synthesize imine polymers through oxidative polycondensation with various aldehydes .

Molecular Structure Analysis

The molecular structure of 4-aminoquinaldine has been characterized using techniques such as NMR, FAB-MS spectral, and elemental analyses. These methods have confirmed the structures of synthesized 4-aminoquinoline derivatives . Furthermore, polymorphs of 4-aminoquinaldine have been predicted and characterized, revealing different packing densities and hydrogen bonding interactions in the solid state .

Chemical Reactions Analysis

4-Aminoquinaldine is a versatile compound that can undergo various chemical reactions. It has been used as a monomer in the synthesis of imine polymers via oxidative polycondensation, which involves the formation of C=N bonds . The compound has also been involved in the synthesis of hybrid molecules with potential antimalarial activity, where it is coupled with other pharmacophores like triazole and triazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoquinaldine and its derivatives have been extensively studied. The synthesized imine polymers from 4-aminoquinaldine exhibit multicolor emission behavior and have been characterized by various techniques, including thermogravimetric analysis, size exclusion chromatography, and fluorescence measurements. These polymers show lower optical and electrochemical band gaps compared to the monomer, indicating more conjugated structures . The solid-state forms of 4-aminoquinaldine have been explored, revealing polymorphs with different packing structures and solvent inclusion properties . Additionally, the hydrolysis of 4-arylamino-1,2,3,4-tetrahydroquinaldines, which are related to 4-aminoquinaldine, has been studied for its mechanism and stereochemistry .

Scientific Research Applications

Corrosion Inhibition

4-AQ has been tested as a corrosion inhibitor for mild steel in acidic environments. Studies have shown that its efficiency in preventing corrosion increases with the concentration of 4-AQ, reaching up to 80% at certain concentrations. The interaction follows the Langmuir adsorption isotherm, indicating a strong and specific adsorption to the steel surface (Düdükcü & Avci, 2015).

Electrochemical Properties

4-AQ has been observed to form electroactive films through potential sweep electrolysis in acidic solutions. This property is significant for applications in electrochemistry, such as in the creation of polymeric films that exhibit reversible oxidation-reduction responses (Azzem, 1995).

Antibacterial Activity

Derivatives of 4-AQ have shown antibacterial properties. N-alkyl derivatives of 4-AQ exhibit both bactericidal and protein precipitating actions, and their antibacterial efficacy is influenced by the length of the alkyl chain (Caldwell et al., 1961).

Crystal Structure and Polymorphism

Research has focused on the crystal structure prediction and polymorphism of 4-AQ. Studies have identified various hydrate and anhydrate forms of 4-AQ, contributing to the understanding of its physical and chemical properties, which are crucial for its application in materials science (Braun et al., 2016).

Antileishmanial Activity

4-Aminoquinaldine derivatives have been explored as potential treatments for visceral leishmaniasis. These derivatives demonstrate significant efficacy and are promising lead compounds for treating this disease (Palit et al., 2011).

Thermal and Spectral Studies

The thermal behavior and spectral properties of 4-AQ compounds have been extensively studied, providing insights into their stability and potential applications in various fields, including material science and pharmaceuticals (Allan et al., 1989).

Safety And Hazards

4-Aminoquinaldine may cause skin and serious eye irritation . It may also cause respiratory irritation .

Future Directions

Crystal structure prediction studies indicated the existence of an unknown high density monohydrate structure (Hy1B°) as the global energy minimum for 4-aminoquinaldine . This suggests that future research could focus on further exploring this structure and its potential applications .

properties

IUPAC Name

2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCFIBRMFPWUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216477
Record name 4-Amino-2-methylquinoline
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Aminoquinaldine

CAS RN

6628-04-2
Record name 4-Amino-2-methylquinoline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinaldinamine
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Record name 6628-04-2
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Record name 4-Amino-2-methylquinoline
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Record name 4-amino-2-methylquinoline
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Record name 4-QUINALDINAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
351
Citations
DE Braun, H Oberacher, K Arnhard, M Orlova… - …, 2016 - pubs.rsc.org
Crystal structure prediction studies indicated the existence of an unknown high density monohydrate structure (Hy1B) as the global energy minimum for 4-aminoquinaldine (4-AQ). We …
Number of citations: 0 pubs.rsc.org
P Palit, A Hazra, A Maity, RSK Vijayan… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… Toward this, we investigated a series of novel 4-aminoquinaldine derivatives, a new class of molecules, as potential antileishmanials. 4-Aminoquinaldine derivatives presented …
Number of citations: 0 journals.asm.org
D Caldwell, WA Cox, PF D'Arcy… - Journal of Pharmacy …, 1961 - Wiley Online Library
… Two new series of N-alkyl derivatives of 4-aminoquinoline and 4aminoquinaldine are … -alkyl derivatives of 4-aminoquinoline and 4-aminoquinaldine. A preliminary note on the activity of …
Number of citations: 0 onlinelibrary.wiley.com
N Puviarasan, V Arjunan… - Turkish Journal of …, 2004 - journals.tubitak.gov.tr
… Complete vibrational spectral assignments and analyses are available in the present work for 4-aminoquinaldine and 5-aminoquinoline molecules. The close agreement between the …
Number of citations: 0 journals.tubitak.gov.tr
PJ Kovi, AC Capomacchia, SG Schulman - Analytical Chemistry, 1972 - ACS Publications
… , and infrared spectroscopies havebeen employed to show that the singly protonated (at heterocyclic nitrogen) species derived from 2-aminoquinoline and 4-aminoquinaldine have the …
Number of citations: 0 pubs.acs.org
AA Hathoot, M Abdel-Kader… - Int. J. Electrochem …, 2009 - researchgate.net
The electrooxidation behavior of 4-aminoquinaldine (AQ) in H2SO4 was investigated by sweep potential method. The resulting polymeric film has poor redox response in NaCl aqueous …
Number of citations: 0 www.researchgate.net
DE Braun, T Gelbrich, V Kahlenberg, UJ Griesser - CrystEngComm, 2015 - pubs.rsc.org
Polymorphs of 4-aminoquinaldine (4-AQ) have been predicted in silico and experimentally identified and characterised. The two metastable forms, AH (anhydrate) II and AH III, …
Number of citations: 0 pubs.rsc.org
WC Austin, MD Potter, EP Taylor - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… alkaline, yielded 4-aminoquinaldine, indicating that one of the fractions might be 4-aminoquinaldine hydriodide. This was confirmed, the chromatogram being identical with spot D. …
Number of citations: 0 pubs.rsc.org
JR Allan, BR Carson, DL Gerrard, S Hoey - Thermochimica acta, 1989 - Elsevier
… group of the 4-aminoquinaldine and the metal El]. The IR spectrum of the 4-aminoquinaldine is almost identical to that of its complexes in the region 2000-625 cm-‘, except for the bands …
Number of citations: 0 www.sciencedirect.com
MAVR da Silva, APSMC Carvalho, MJS Monte… - The Journal of Chemical …, 1998 - Elsevier
… measured by static bomb combustion calorimetry for 5-amino-6-nitroquinoline and 4aminoquinaldine, … from ethanol and twice sublimed in vacuum at T s 423 K, and 4-aminoquinaldine Ž …
Number of citations: 0 www.sciencedirect.com

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